(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione
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Overview
Description
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione is a natural product found in Farrowia with data available.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies focusing on enantioselective synthesis, demonstrating the importance of chiral nonracemic precursors in determining the absolute configuration of complex molecules. One example includes the synthesis of related compounds where hydrogen bonding plays a crucial role in stabilizing the molecular structure (Pinkerton, Banwell, & Willis, 2010).
Another area of research involves the isolation and structural elucidation of limonoid-type triterpenes from natural sources, indicating the compound's relevance in the study of natural products and their complex structures (Ravangpai et al., 2010).
Synthetic Methodologies
Research has been conducted on the synthesis of isochromene derivatives, showcasing methods to construct the isochromene scaffold which is related to the core structure of the target compound. This includes the development of synthetic routes involving key intermediates and the exploration of reaction mechanisms (Suzuki et al., 2001).
Studies have also focused on the synthesis of novel compounds with potential bioactive properties, such as anticancer agents, by employing advanced synthetic techniques to construct complex isochromene-based structures (Dang Thi et al., 2015).
Photochemical Studies
- The photochemistry of related bicyclo compounds has been investigated, shedding light on the complex photochemical behaviors and the potential utility of such compounds in photochemical applications (Yang et al., 2003).
Antiviral Properties
- Some derivatives have been studied for their antiviral properties, particularly against influenza virus strains, highlighting the potential therapeutic applications of compounds within this structural family (Zhang et al., 2016).
properties
Product Name |
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione |
InChI |
InChI=1S/C12H14O5/c1-2-3-5-4-6-7(12(15)16-5)9(14)11-10(17-11)8(6)13/h5,9-11,14H,2-4H2,1H3/t5-,9-,10-,11+/m1/s1 |
InChI Key |
HNHUZZHNVSTBDM-PRTGYXNQSA-N |
Isomeric SMILES |
CCC[C@@H]1CC2=C([C@H]([C@H]3[C@@H](C2=O)O3)O)C(=O)O1 |
Canonical SMILES |
CCCC1CC2=C(C(C3C(C2=O)O3)O)C(=O)O1 |
synonyms |
EI-1941-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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